N-methyl-N-[2-(oxan-4-yl)ethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide
Description
N-methyl-N-[2-(oxan-4-yl)ethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxane ring, an oxazole ring, and a methanesulfonamide group
Properties
IUPAC Name |
N-methyl-N-[2-(oxan-4-yl)ethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S/c1-14(6-2-11-3-7-17-8-4-11)19(15,16)10-12-5-9-18-13-12/h5,9,11H,2-4,6-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYNOTPWVXQSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCOCC1)S(=O)(=O)CC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(oxan-4-yl)ethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the oxazole ring: This step involves the cyclization of a precursor containing a nitrile and an aldehyde group in the presence of a base.
Attachment of the methanesulfonamide group: This can be done by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[2-(oxan-4-yl)ethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-methyl-N-[2-(oxan-4-yl)ethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(oxan-4-yl)ethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide
- N-methyl-N-[2-(oxan-4-yl)ethyl]-1-(1,2-thiazol-3-yl)methanesulfonamide
Uniqueness
N-methyl-N-[2-(oxan-4-yl)ethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
